molecular formula C14H22ClNO2 B1388254 Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride CAS No. 210291-83-1

Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride

Cat. No.: B1388254
CAS No.: 210291-83-1
M. Wt: 271.78 g/mol
InChI Key: LZIWSMCZOQHSMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The interactions between this compound and these biomolecules can lead to changes in biochemical pathways and cellular processes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the phosphorylation status of proteins involved in signaling cascades, leading to altered cellular responses. Additionally, this compound can impact the expression of genes related to metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. For instance, this compound may inhibit the activity of certain enzymes, resulting in the accumulation or depletion of specific metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have indicated that excessive doses of this compound can cause adverse effects on organ function and overall health .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may be metabolized by specific enzymes, leading to the production of intermediate metabolites that participate in further biochemical reactions. The presence of this compound can alter the balance of metabolic pathways, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of this compound can influence its activity and function, as well as its overall bioavailability within the organism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within cells determines its specific biochemical effects .

Preparation Methods

The synthesis of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentylamine and 3,4-dimethoxybenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Process: Cyclopentylamine reacts with 3,4-dimethoxybenzyl chloride to form Cyclopentyl-(3,4-dimethoxy-benzyl)-amine.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion .

Scientific Research Applications

Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride can be compared with other similar compounds, such as:

    Cyclopentyl-(3,4-dimethoxy-phenyl)-amine hydrochloride: Similar structure but with a phenyl group instead of a benzyl group.

    Cyclopentyl-(3,4-dimethoxy-benzyl)-amine sulfate: Similar structure but with a sulfate salt instead of a hydrochloride salt.

    Cyclopentyl-(3,4-dimethoxy-benzyl)-amine acetate: Similar structure but with an acetate salt instead of a hydrochloride salt.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]cyclopentanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-16-13-8-7-11(9-14(13)17-2)10-15-12-5-3-4-6-12;/h7-9,12,15H,3-6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIWSMCZOQHSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CCCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662956
Record name N-[(3,4-Dimethoxyphenyl)methyl]cyclopentanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210291-83-1
Record name N-[(3,4-Dimethoxyphenyl)methyl]cyclopentanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.